Phosphoro(thiocyanatidic) acid, thio-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoro(thiocyanatidic) acid, thio-, diethyl ester can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halides to produce the desired compound . Another method involves the one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Phosphoro(thiocyanatidic) acid, thio-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: It can be reduced to form phosphorothioates with different substituents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, triethylamine, sulfur, and acidic alumina. The reactions are typically carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .
Major Products
The major products formed from these reactions include various phosphorothioates, which are of interest due to their biological and industrial applications .
Scientific Research Applications
Phosphoro(thiocyanatidic) acid, thio-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: It is used in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of phosphoro(thiocyanatidic) acid, thio-, diethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biochemical pathways, leading to its potential use as a chemotherapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Thiols and Thioethers: These compounds, such as ethanethiol and dimethyl sulfide, also contain sulfur atoms and exhibit similar chemical reactivity.
Uniqueness
This compound is unique due to the presence of both phosphorus and sulfur atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to other thioesters and thiols .
Properties
CAS No. |
26190-34-1 |
---|---|
Molecular Formula |
C5H10NO2PS2 |
Molecular Weight |
211.2 g/mol |
IUPAC Name |
diethoxy-isothiocyanato-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H10NO2PS2/c1-3-7-9(11,6-5-10)8-4-2/h3-4H2,1-2H3 |
InChI Key |
QIXNLESENCPOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(N=C=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.